molecular formula C12H14O3 B8493947 Ethyl 4-acetyl-2-methylbenzoate

Ethyl 4-acetyl-2-methylbenzoate

Cat. No.: B8493947
M. Wt: 206.24 g/mol
InChI Key: WLZIEQOZNLSDMS-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a methyl group at the ortho-position (C2) and an acetyl group at the para-position (C4).

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4-acetyl-2-methylbenzoate

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11-6-5-10(9(3)13)7-8(11)2/h5-7H,4H2,1-3H3

InChI Key

WLZIEQOZNLSDMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between ethyl 4-acetyl-2-methylbenzoate and analogous esters, focusing on molecular properties, functional groups, and applications.

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₂H₁₄O₃ -COOEt (C1), -CH₃ (C2), -COCH₃ (C4) ~206.24 (estimated) Potential intermediate in drug synthesis; enhanced stability due to acetyl and methyl groups. N/A
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ -COOEt (C1), -OCH₃ (C2) 180.20 Used as a food additive; IR, NMR, and MS data standardized .
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ -COOMe (C1), -OH (C2), -NHCOCH₃ (C4) 209.20 Pharmaceutical precursor; hydroxyl and acetamido groups enhance hydrogen bonding .
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ -COOEt (C1), -COCH₂Ph (C2) 206.24 Precursor for phenyl-containing drugs; α-ketoester reactivity enables diverse derivatization .
Ethyl 2,4-dimethylbenzoate C₁₁H₁₄O₂ -COOEt (C1), -CH₃ (C2, C4) 178.23 Increased hydrophobicity; used in fragrances and solvents .

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. Hydrogen Bonding: Methyl 4-acetamido-2-hydroxybenzoate’s hydroxyl and acetamido groups enable strong intermolecular interactions, unlike the non-polar methyl and acetyl groups in the target compound .

Synthetic Pathways: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, whereas this compound likely requires Friedel-Crafts acylation or directed ortho-methylation . Compound 9 (Ethyl 4-((3-((4-acetylphenyl)amino)...)benzoate) demonstrates a 71% yield using Na₂CO₃ and MeCN, suggesting similar conditions could apply to the target compound .

Applications: Ethyl 2-methoxybenzoate is JECFA/FCC-compliant for food use, while Methyl 4-acetamido-2-hydroxybenzoate is geared toward drug synthesis due to its hydrogen-bonding capacity .

Research Findings and Implications

  • Reactivity : The acetyl group in this compound may undergo nucleophilic attack or reduction, offering pathways to alcohols or alkanes, whereas Ethyl 2-phenylacetoacetate’s α-ketoester moiety is prone to ketone-specific reactions (e.g., Grignard additions) .
  • Spectroscopic Identification : Like Ethyl 2-methoxybenzoate, the target compound’s IR and NMR spectra would show characteristic ester carbonyl (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) peaks, with distinct splitting patterns due to substituent positions .

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